OM-1700

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

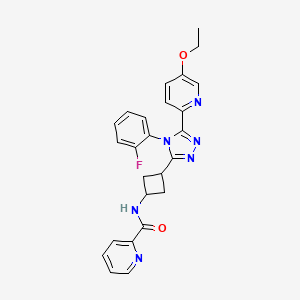

C25H23FN6O2 |

|---|---|

Molecular Weight |

458.5 g/mol |

IUPAC Name |

N-[3-[5-(5-ethoxy-2-pyridinyl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C25H23FN6O2/c1-2-34-18-10-11-20(28-15-18)24-31-30-23(32(24)22-9-4-3-7-19(22)26)16-13-17(14-16)29-25(33)21-8-5-6-12-27-21/h3-12,15-17H,2,13-14H2,1H3,(H,29,33) |

InChI Key |

ZBRBBDJXHBEGHX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of OM-1700: A Technical Guide for Researchers

An In-depth Analysis of a Novel Tankyrase Inhibitor for Cancer Therapy

OM-1700 is a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and preclinical anti-cancer activity. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and molecular pharmacology.

Core Mechanism: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex

This compound is a 1,2,4-triazole-based compound that selectively targets the adenosine binding pocket of the catalytic domain of both TNKS1 and TNKS2.[1][3] By binding to this site, this compound competitively inhibits the enzymatic activity of tankyrases, preventing the poly(ADP-ribosyl)ation (PARsylation) of their target proteins.

A primary and well-characterized consequence of tankyrase inhibition is the stabilization of Axin proteins (Axin1 and Axin2).[4][5] Axin is a crucial scaffold protein within the β-catenin destruction complex, a multi-protein assembly that also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). In the absence of Wnt signaling, this complex facilitates the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.[5]

By preventing the PARsylation of Axin, this compound shields it from PARsylation-dependent ubiquitination and degradation. The resulting accumulation of Axin enhances the activity of the destruction complex, leading to a significant reduction in the cytoplasmic and nuclear levels of β-catenin.[4] This, in turn, inhibits the transcription of Wnt/β-catenin target genes, many of which are implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.[1]

The following diagram illustrates the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of a Model Compound

Disclaimer: Initial searches for a compound designated "OM-1700" within publicly available scientific and pharmaceutical databases did not yield information on a specific molecule with this identifier. The majority of references pertain to a 3M electronic grade coating. Therefore, this guide has been constructed as a detailed template, utilizing the well-characterized antibiotic Nitrofurantoin as a model compound to illustrate the requested format and content for a technical whitepaper. This document is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

Nitrofurantoin is a synthetic, broad-spectrum nitrofuran antibiotic primarily used for the treatment of acute or recurrent uncomplicated urinary tract infections.[1][2][3] Its mechanism of action involves the inhibition of bacterial ribosomal proteins and other macromolecules, leading to the disruption of protein synthesis, aerobic energy metabolism, DNA and RNA synthesis, and cell wall synthesis.[4] This guide provides a detailed overview of a plausible synthesis pathway for Nitrofurantoin and a summary of its key chemical properties.

Chemical Properties

Nitrofurantoin is a yellow, crystalline compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[(E)-(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione | N/A |

| Molecular Formula | C₈H₆N₄O₅ | N/A |

| Molar Mass | 238.16 g/mol | N/A |

| Appearance | Yellow crystalline powder | N/A |

| Melting Point | 270-272 °C (decomposes) | N/A |

| Solubility | Very slightly soluble in water and alcohol; soluble in dimethylformamide | N/A |

| pKa | 7.2 | N/A |

Synthesis Pathway

A common synthetic route to Nitrofurantoin involves a multi-step process, beginning with the condensation of 1-aminohydantoin with 5-nitro-2-furaldehyde. This pathway is efficient and allows for the large-scale production of the active pharmaceutical ingredient.

Synthesis Diagram

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of Nitrofurantoin.

Synthesis of Nitrofurantoin

Materials:

-

1-Aminohydantoin hydrochloride

-

5-Nitro-2-furaldehyde

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

A solution of 1-aminohydantoin hydrochloride is prepared in water and neutralized with a suitable base.

-

A solution of 5-nitro-2-furaldehyde in ethanol is prepared.

-

The 5-nitro-2-furaldehyde solution is added to the 1-aminohydantoin solution with stirring.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

The mixture is then cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold water and then with a small amount of cold ethanol.

-

The product is dried under vacuum to yield pure Nitrofurantoin.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.8 (s, 1H, -NH), 8.4 (s, 1H, -CH=N), 7.8 (d, J=4.0 Hz, 1H, furan-H), 7.4 (d, J=4.0 Hz, 1H, furan-H), 4.2 (s, 2H, -CH₂-).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.1, 156.2, 152.8, 150.5, 145.9, 116.3, 113.8, 56.7.

Mass Spectrometry:

-

ESI-MS: m/z 239.0 [M+H]⁺

Signaling Pathway and Mechanism of Action

Nitrofurantoin's antibacterial effect is exerted through its reduction by bacterial flavoproteins to reactive intermediates. These intermediates then inhibit multiple biochemical processes within the bacteria.

Mechanism of Action Diagram

Conclusion

This technical guide provides a framework for the detailed presentation of the synthesis and chemical properties of a pharmaceutical compound, using Nitrofurantoin as an illustrative example. The structured format for data, detailed experimental protocols, and clear visualizations are designed to be a valuable resource for professionals in the field of drug development. Further research into novel compounds, potentially including the yet-to-be-disclosed "this compound," can be effectively documented and communicated using a similar comprehensive approach.

References

In Vitro and In Vivo Effects of OM-1700: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OM-1700 is a potent and selective, 1,2,4-triazole-based small molecule inhibitor of the enzyme Tankyrase (TNKS).[1][2][3] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in various cellular processes, including the regulation of the WNT/β-catenin and Hippo signaling pathways.[4][5] Dysregulation of these pathways is implicated in the development and progression of numerous cancers, making Tankyrase an attractive therapeutic target.[4][5] this compound targets the adenosine binding pocket of the TNKS1/2 catalytic domain with high selectivity.[5] This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of this compound, including detailed experimental methodologies and data presented for scientific evaluation.

Data Presentation

In Vitro Efficacy of this compound

The in vitro activity of this compound has been characterized through biochemical and cell-based assays.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |

| Biochemical Assay | Tankyrase 1 (TNKS1) | IC50 | 127 | [6] |

| Biochemical Assay | Tankyrase 2 (TNKS2) | IC50 | 14 | [6] |

| Cell Growth Assay | COLO 320DM (Colon Cancer) | GI50 | 650 | [1][6] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.

Signaling Pathways

This compound exerts its effects primarily through the inhibition of Tankyrase, which in turn modulates the WNT/β-catenin and Hippo signaling pathways.

Experimental Protocols

In Vitro Assays

A general workflow for the in vitro characterization of this compound is outlined below.

1. Tankyrase Biochemical Assay

-

Objective: To determine the direct inhibitory activity of this compound on recombinant Tankyrase 1 and 2 enzymes.

-

Methodology:

-

Recombinant human TNKS1 or TNKS2 enzyme is incubated with a substrate (e.g., histone proteins) in an assay buffer.

-

Varying concentrations of this compound are added to the reaction mixture.

-

The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.

-

The reaction is allowed to proceed for a defined period, during which the substrate becomes poly(ADP-ribosyl)ated (PARylated).

-

The extent of PARylation is quantified, often using a chemiluminescent method where the biotinylated-PAR product is detected with streptavidin-horseradish peroxidase (HRP).

-

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.[5]

-

2. WNT/β-catenin Signaling Reporter Assay

-

Objective: To assess the functional effect of this compound on the WNT/β-catenin signaling pathway in a cellular context.

-

Methodology:

-

A suitable cell line (e.g., HEK293) is transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid. This plasmid contains binding sites for the TCF/LEF transcription factors, which are activated by β-catenin.

-

A control plasmid expressing a constitutive reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

-

The transfected cells are treated with various concentrations of this compound.

-

WNT signaling is stimulated, for example, by the addition of Wnt3a-conditioned media.

-

After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The TCF/LEF-driven luciferase signal is normalized to the control reporter signal. The IC50 value, representing the concentration of this compound that causes a 50% reduction in signaling, is then determined.[5]

-

3. Cell Growth and Viability Assay

-

Objective: To evaluate the anti-proliferative effect of this compound on cancer cell lines.

-

Methodology:

-

The COLO 320DM colon cancer cell line, which is known to be sensitive to Tankyrase inhibitors, is seeded in 96-well plates.

-

The cells are treated with a range of concentrations of this compound.

-

After a specified incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a suitable method, such as the MTS or MTT assay.

-

The GI50 value, the concentration at which cell growth is inhibited by 50%, is calculated from the dose-response curve.[1]

-

In Vivo Models

While specific in vivo data for this compound is not extensively published, studies on its structurally related and more potent derivative, OM-153, provide insights into the potential in vivo effects. These studies typically utilize mouse xenograft models.[4]

1. Mouse Xenograft Model for Efficacy Studies

-

Objective: To assess the anti-tumor efficacy of a Tankyrase inhibitor in a living organism.

-

Methodology:

-

Cell Implantation: A human cancer cell line, such as COLO 320DM, is cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment: Once the tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The treatment group receives the Tankyrase inhibitor (e.g., OM-153) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a specified size or at a predetermined time point. The tumors are then excised for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.[4]

-

Conclusion

This compound is a potent inhibitor of Tankyrase 1 and 2 with demonstrated in vitro activity against a colon cancer cell line. Its mechanism of action involves the modulation of the WNT/β-catenin and Hippo signaling pathways, which are critical in cancer pathogenesis. While in vivo data for this compound is limited, studies on its derivative, OM-153, suggest potential for anti-tumor efficacy in preclinical models. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this compound and other Tankyrase inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound.

References

- 1. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. atcc.org [atcc.org]

- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of OM-174

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical/clinical evaluation of OM-174, a synthetic analogue of lipid A. The document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes important biological pathways and workflows.

Introduction and Discovery

OM-174 is a synthetic triacylated analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The discovery of OM-174 stems from research into the immunomodulatory properties of lipid A and its potential as an anti-cancer agent.[1][2][3] Natural lipid A is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4), but its therapeutic use is limited by its high toxicity. The development of synthetic lipid A analogues like OM-174 aimed to separate the immunostimulatory effects from the toxic properties.

The synthesis of lipid A analogues is a complex process involving a convergent strategy with lipidated monosaccharides as building blocks. This typically involves a series of transformations including regioselective protecting group manipulation, lipidation, and phosphorylation to create the desired disaccharide structure with specific acyl chain patterns.[1][4] While the exact synthesis protocol for OM-174 is proprietary, it is based on established methods for synthesizing lipid A derivatives.[1][4][5][6]

Mechanism of Action

OM-174 exerts its anti-tumor effects not through direct cytotoxicity to cancer cells, but by potently stimulating the host's innate immune system.[1][3] It is a dual agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2][3]

Activation of TLR2 and TLR4 on immune cells, such as macrophages and dendritic cells, initiates a downstream signaling cascade. This signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1.[7][8][9][10][11] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, and IL-10.[1][2] The activation of the immune system also leads to the induction of inducible nitric oxide synthase (iNOS) and the infiltration of immune cells into the tumor microenvironment.[3] Furthermore, OM-174 has been shown to induce the migration and maturation of dendritic cells, a crucial step in initiating an adaptive immune response.[12]

Preclinical Development

Preclinical studies of OM-174 have demonstrated its anti-tumor efficacy in various animal models.

In a key preclinical study, the efficacy of OM-174 was evaluated in a syngeneic rat model of peritoneal carcinomatosis.

-

Experimental Protocol:

-

Results: Intravenous administration of OM-174 induced complete regression of tumors and hemorrhagic ascites in this model.[1][3][4]

OM-174 has also shown anti-tumoral effects in other experimental models, including colon and breast cancers, and melanoma.[3]

Clinical Development: Phase I Study

A Phase I clinical trial of OM-174 was conducted in patients with refractory solid tumors to determine its maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and to assess its biological response.[1][2][13]

-

Study Design: This was a Phase I, open-label, dose-escalation study.[1][13]

-

Patient Population: Seventeen patients with histologically proven solid tumors that were refractory to conventional treatment were enrolled.[1][2]

-

Treatment Regimen: Patients received OM-174 as an intravenous infusion twice weekly for a total of 5, 10, or 15 injections at doses of 600, 800, or 1000 μg/m².[1][2][13]

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 17 |

| Age (years), Median (Range) | 60 (38-75) |

| Gender (Male/Female) | 10/7 |

| ECOG Performance Status 0/1 | 7/10 |

| Primary Tumor Type | |

| Colorectal Cancer | 5 |

| Sarcoma | 3 |

| Melanoma | 2 |

| Gastrointestinal Stromal Tumor | 2 |

| Other | 5 |

Data sourced from the Phase I clinical trial publication.[1]

Table 2: Dose Escalation and Dose-Limiting Toxicities (DLTs)

| Dose Level (μg/m²) | Number of Patients | Number of Cycles | DLTs |

| 600 | 3 | 5 | 0 |

| 800 | 3 | 5 | 0 |

| 1000 | 3 | 5 | 0 |

| 1000 | 4 | 10 | 0 |

| 1000 | 4 | 15 | 0 |

Data sourced from the Phase I clinical trial publication.[1]

Table 3: Treatment-Emergent Adverse Events (All Grades, >10% of Patients)

| Adverse Event | Frequency (n=17) | Percentage (%) |

| Chills | 15 | 88 |

| Fever | 14 | 82 |

| Nausea/Vomiting | 11 | 65 |

| Fatigue | 9 | 53 |

| Diarrhea | 6 | 35 |

| Headache | 5 | 29 |

Data sourced from the Phase I clinical trial publication.[1][2]

Table 4: Clinical Activity

| Outcome | Number of Patients | Details |

| Disease Stabilization | 3 | Mean duration of 4 months.[1][2] |

| Partial Response | 0 | |

| Complete Response | 0 |

Data sourced from the Phase I clinical trial publication.[1]

The pharmacokinetic profile of OM-174 was characterized by a low distribution volume and clearance.[1][2]

-

Cytokine Induction: A peak in IL-8 and IL-10 concentrations was observed after each injection of OM-174. Peaks of TNF-α and IL-6 were detected after the first infusion and progressively decreased, suggesting the development of tolerance.[1][2]

-

NK Cell Activity: A progressive increase in the number and activity of Natural Killer (NK) cells was observed, but only in patients who received the 1000 μg/m² dose of OM-174.[1][2]

Key Experimental Protocols

-

Methodology: Blood samples were collected from patients at various time points before and after OM-174 infusion. Cytokine levels (TNF-α, IL-6, IL-8, IL-10) in the plasma were measured using a multiplexed immunoassay, such as a Luminex-based or flow cytometry-based assay.[14][15][16] These assays utilize antibody-coated beads to simultaneously quantify multiple cytokines in a small sample volume.

-

Methodology: The cytotoxic activity of NK cells was assessed using a flow cytometry-based cytotoxicity assay.[17][18] This involves co-culturing patient-derived peripheral blood mononuclear cells (PBMCs), containing NK cells, with a labeled target cancer cell line (e.g., K562 cells).[12][17] The percentage of killed target cells is then quantified by flow cytometry.

Conclusion and Future Directions

OM-174 is a promising lipid A analogue that has demonstrated an acceptable safety profile and biological activity in a Phase I clinical trial.[1][2] While the maximum tolerated dose was not reached, the observed disease stabilization in some patients and the clear immunological response warrant further investigation.[1][2] Future studies are planned to explore OM-174 in combination with chemotherapy, as preclinical data suggest a strong synergistic anti-tumor effect.[1][2][3] The development of OM-174 represents a significant step in harnessing the power of the innate immune system for cancer therapy.

References

- 1. Progress in the Synthesis and Biological Evaluation of Lipid A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of lipid A and its analogues for investigation of the structural basis for their bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid A-Mediated Bacterial–Host Chemical Ecology: Synthetic Research of Bacterial Lipid As and Their Development as Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Synthesis of Acetobacter pasteurianus Lipid A with a Unique Tetrasaccharide Backbone and Evaluation of Its Immunological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of cytokine profiling in a changing cell therapy testing landscape | CellCarta [cellcarta.com]

- 16. mdpi.com [mdpi.com]

- 17. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]

Structural Analysis and Molecular Modeling of a Representative TLR1/TLR2 Agonist: A Technical Guide

Disclaimer: As of the latest data, specific information regarding a molecule designated "OM-1700" is not available in the public domain. This guide provides a comprehensive overview of the structural analysis, molecular modeling, and experimental characterization of representative small-molecule agonists targeting the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer, which are analogous to the potential target of a compound like this compound. The data and protocols presented are based on published studies of well-characterized TLR1/TLR2 agonists such as Diprovocim and SMU127.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system.[1][2] The heterodimer of TLR1 and TLR2 is responsible for recognizing triacylated lipopeptides from bacteria, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Small-molecule agonists of TLR1/TLR2 are of significant interest as potential vaccine adjuvants and immunotherapeutic agents for cancer and infectious diseases.[3][4][5] This technical guide provides an in-depth overview of the structural analysis, molecular modeling techniques, and key experimental protocols used to characterize these promising immunomodulatory compounds.

Structural Analysis and Binding Mechanism

The activation of the TLR1/TLR2 heterodimer by small-molecule agonists is a complex process that involves the stabilization of the receptor dimer interface.[6] X-ray crystallography and computational modeling have been instrumental in elucidating the structural basis of this interaction.

Upon binding, the agonist induces a conformational change in the ectodomains of TLR1 and TLR2, bringing their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity. This proximity facilitates the recruitment of adaptor proteins, such as MyD88, initiating the downstream signaling cascade.[7]

Crystal structures of TLR2 in complex with agonists like Diprovocim have revealed that these small molecules can occupy the hydrophobic binding pocket typically filled by the lipid chains of natural lipopeptide ligands.[3][8] Molecular modeling studies, including molecular dynamics (MD) simulations, have further detailed the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the agonist within the binding site and promote the formation of the active receptor complex.[3][9]

Quantitative Data Presentation

The biological activity of TLR1/TLR2 agonists is quantified through various in vitro assays. The following table summarizes key quantitative data for representative small-molecule agonists.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| SMU127 | NF-κB Activation | HEK-Blue hTLR2 | EC50 | 0.55 ± 0.01 µM | [4] |

Table 1: In Vitro Activity of a Representative Small-Molecule TLR1/TLR2 Agonist. EC50 (half-maximal effective concentration) values represent the concentration of the agonist required to elicit 50% of the maximum response in an NF-κB reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of TLR1/TLR2 agonists.

This assay is a primary method for screening and determining the potency of TLR1/TLR2 agonists.

-

Cell Culture: HEK-Blue™ hTLR2 cells (InvivoGen), which are engineered to express human TLR2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured according to the manufacturer's instructions.[10][11][12]

-

Assay Procedure:

-

Cells are seeded into 96-well plates at an appropriate density.

-

The test compound (e.g., a potential this compound analog) is serially diluted and added to the cells.

-

Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.

-

The cell culture supernatant is collected.

-

-

Data Analysis:

-

The SEAP activity in the supernatant is measured using a colorimetric substrate such as QUANTI-Blue™ Solution (InvivoGen).[10]

-

The absorbance is read at 620-650 nm.

-

The EC50 value is calculated from the dose-response curve.

-

Fluorescence anisotropy is a powerful technique to study the direct binding of a fluorescently labeled ligand to its target protein in solution.[13][14][15]

-

Labeling: A fluorescent probe is chemically conjugated to the small-molecule agonist.

-

Instrumentation: A fluorescence spectrophotometer equipped with polarizers is used.[13]

-

Assay Procedure:

-

A fixed concentration of the fluorescently labeled agonist is incubated with increasing concentrations of the purified TLR1 and TLR2 ectodomains.

-

The fluorescence anisotropy of the sample is measured at each concentration point.

-

-

Data Analysis:

This assay assesses the ability of the agonist to induce the production of key pro-inflammatory cytokines in primary human immune cells.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation:

-

PBMCs are cultured in 96-well plates.

-

The test compound is added at various concentrations.

-

The cells are incubated for 24-48 hours.

-

-

Cytokine Measurement:

-

Data Analysis: The levels of cytokine production are quantified and compared to vehicle-treated controls.

Mandatory Visualizations

Caption: TLR1/TLR2 Signaling Pathway.

Caption: Agonist Discovery Workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. TLR2 Agonistic Small Molecules: Detailed Structure-Activity Relationship, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of a specific TLR1–TLR2 small molecule agonist from the ZINC drug library database - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of the TLR1-TLR2 ... | Article | H1 Connect [archive.connect.h1.co]

- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 8. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist Diprovocim. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. invivogen.com [invivogen.com]

- 11. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. edinst.com [edinst.com]

- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 15. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Toll-like receptor (TLR) 2-9 agonists-induced Cytokines & Chemokines: I. Comparison with T cell receptor-induced responses. | Meso Scale Discovery [mesoscale.com]

- 19. Cytokine Assay Reagents | Revvity [revvity.com]

OM-1700: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of OM-1700, a potent and selective 1,2,4-triazole-based tankyrase inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physicochemical Properties

This compound has been developed as a tankyrase inhibitor with favorable absorption, distribution, metabolism, and excretion (ADME) properties. The optimization of this compound from earlier leads aimed to address liabilities such as solubility and atropisomerism.

Solubility Characteristics

Limited quantitative solubility data for this compound is available in the public domain. The primary data point comes from a kinetic solubility assay.

Table 1: Quantitative Solubility Data for this compound

| Parameter | Solvent/Medium | Value |

| Kinetic Solubility | PBS (pH 7.4) | 95.7 µM |

Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

While the specific protocol used for the published this compound data is not detailed, a general high-throughput kinetic solubility assay using a turbidimetric method, similar to protocols offered by contract research organizations like Cyprotex, is described below. This method provides a rapid assessment of a compound's solubility under kinetic conditions.

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer by measuring the turbidity that results from precipitation.

Materials:

-

Test compound (this compound) stock solution in dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader capable of measuring absorbance at 620 nm (turbidity)

-

Automated liquid handling system

Methodology:

-

A stock solution of the test compound is prepared in DMSO at a high concentration (e.g., 10 mM).

-

A series of dilutions of the stock solution are prepared in DMSO.

-

Small aliquots of the DMSO solutions are added to the wells of a microtiter plate.

-

Aqueous buffer (PBS, pH 7.4) is added to each well to achieve the final desired compound concentrations. The final DMSO concentration is typically kept low (e.g., 1-2%) to minimize its effect on solubility.

-

The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

-

The turbidity of each well is measured by determining the absorbance at 620 nm using a plate reader.

-

The solubility is estimated as the highest concentration of the compound that does not result in a significant increase in turbidity compared to a blank control.

Stability Characteristics

This compound has been evaluated for its stability in liver microsomes, which provides an indication of its metabolic stability.

Table 2: Metabolic Stability Data for this compound

| Species | System | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Human | Liver Microsomes | 242 |

| Mouse | Liver Microsomes | 204 |

Experimental Protocol: Microsomal Stability Assay

The following is a generalized protocol for determining the metabolic stability of a compound using liver microsomes. This in vitro assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes and necessary cofactors.

Objective: To determine the in vitro intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

-

Test compound (this compound)

-

Pooled liver microsomes (human or mouse)

-

NADPH regenerating system (cofactor)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

LC-MS/MS system for analysis

Methodology:

-

A solution of the test compound is prepared in a suitable buffer.

-

The test compound solution is incubated with liver microsomes at 37°C.

-

The metabolic reaction is initiated by the addition of an NADPH regenerating system.

-

Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

The reaction in each aliquot is terminated by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

The samples are centrifuged to pellet the precipitated protein.

-

The supernatant is collected, and an internal standard is added.

-

The concentration of the remaining parent compound is quantified using a validated LC-MS/MS method.

-

The rate of disappearance of the compound is used to calculate the in vitro intrinsic clearance (Clint).

Mechanism of Action: WNT/β-Catenin Signaling Pathway

This compound is a selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are enzymes that poly-ADP-ribosylate (PARylate) target proteins, marking them for ubiquitination and subsequent proteasomal degradation. A key target of tankyrases in the WNT/β-catenin signaling pathway is AXIN.

In the absence of a WNT signal, AXIN is a crucial component of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1. This complex facilitates the phosphorylation of β-catenin, leading to its ubiquitination and degradation.

By inhibiting tankyrases, this compound prevents the PARylation of AXIN. This leads to the stabilization and accumulation of AXIN, which in turn enhances the activity of the β-catenin destruction complex. The increased degradation of β-catenin results in lower nuclear β-catenin levels and reduced transcription of WNT target genes, which are often implicated in cancer cell proliferation.

Summary

This compound is a tankyrase inhibitor with demonstrated kinetic solubility in aqueous buffer and known metabolic stability in human and mouse liver microsomes. Its mechanism of action involves the stabilization of AXIN, leading to enhanced degradation of β-catenin and subsequent downregulation of WNT signaling. While comprehensive data on its solubility in various organic solvents and its stability under different physicochemical conditions are not publicly available, the provided information offers a foundational understanding for researchers. Further internal studies are recommended to fully characterize the solubility and stability profile of this compound for specific applications.

Methodological & Application

Unidentified Compound: OM-1700 Lacks Scientific Recognition

Initial investigations to generate detailed application notes and protocols for the preparation of "OM-1700" for animal studies have been unsuccessful, as the designation "this compound" does not correspond to a recognized compound in publicly available scientific and biomedical literature.

Extensive searches for "this compound" have failed to yield any specific information regarding its chemical nature, mechanism of action, or prior use in in-vivo research. The search results did not provide any relevant data that would be necessary to create the requested detailed protocols, including formulation, dosage, administration routes, or associated signaling pathways.

The information retrieved was broad and unrelated to a specific compound for animal studies. The search results included general guidelines for planning animal research, such as the PREPARE guidelines, as well as information on various signaling pathways without any connection to a substance named this compound.

Without a clear identification of the compound, it is not possible to provide the requested application notes, protocols, data tables, or visualizations. Further clarification on the identity of "this compound" is required to proceed with generating the detailed scientific documentation requested. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and available literature for any compound before planning animal studies.

Application Notes and Protocols for OM-1700: A Preclinical Tankyrase Inhibitor

For Research Use Only. Not for use in humans.

Introduction

OM-1700 is a novel, potent, and selective small-molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. By targeting the adenosine binding pocket of tankyrases, this compound prevents the poly-ADP-ribosylation (PARsylation) of AXIN proteins. This inhibition leads to the stabilization of the β-catenin destruction complex, thereby suppressing the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a critical driver in various cancers, particularly colorectal cancer. This compound has demonstrated anti-proliferative activity in preclinical models of colon cancer and serves as a valuable research tool for studying the therapeutic potential of tankyrase inhibition.[1][2][3][4]

These application notes provide detailed protocols for the in vitro and in vivo use of this compound for researchers, scientists, and drug development professionals.

Data Presentation

In Vitro Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Tankyrase-1 (TNKS1) | 127 nM | [2][4] |

| Tankyrase-2 (TNKS2) | 14 nM | [2][4] | |

| GI50 | COLO 320DM (Colon Cancer) | 650 nM | [2][4] |

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition concentration.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

In Vitro Assays

1. Cell Culture and Maintenance

-

Cell Lines: COLO 320DM (human colon adenocarcinoma) is a recommended cell line with an activated Wnt/β-catenin pathway suitable for evaluating this compound.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells at 80-90% confluency.

2. Cell Proliferation Assay (MTS Assay)

This protocol is to determine the GI50 of this compound.

-

Procedure:

-

Seed COLO 320DM cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate the plates for 5 days.

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours and measure the absorbance at 490 nm.

-

Calculate the GI50 value by plotting the percentage of growth inhibition against the log concentration of this compound.

-

3. Wnt/β-catenin Signaling Reporter Assay (TCF/LEF Luciferase Assay)

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

-

Procedure:

-

Co-transfect HEK293 cells with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with this compound at various concentrations.

-

After another 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.

-

In Vivo Administration

1. Formulation for Oral Administration in Mice

As this compound is a preclinical compound, a specific in vivo dosage and administration protocol has not been published. The following is a representative protocol based on studies with similar tankyrase inhibitors in mouse xenograft models.[2]

-

Vehicle Preparation: A common vehicle for oral gavage of small molecules is a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween-80 in sterile water.

-

Slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring vigorously.

-

Add 0.2 mL of Tween-80 and continue to stir until a homogenous suspension is formed.

-

-

This compound Formulation:

-

Weigh the required amount of this compound powder.

-

Suspend the powder in the prepared vehicle to the desired final concentration immediately before administration.

-

2. Administration in a COLO 320DM Xenograft Mouse Model

-

Animal Model: Female immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 COLO 320DM cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

-

Treatment:

-

Once tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound by oral gavage at a suggested dose range of 10-50 mg/kg, once or twice daily. The optimal dose should be determined empirically.

-

Administer the vehicle to the control group.

-

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study.

-

Collect tumors for pharmacodynamic analysis, such as Western blotting for Axin2 levels to confirm target engagement.

-

Safety Precautions

This compound is a research chemical. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, refer to the Safety Data Sheet (SDS).

References

- 1. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Detection of OM-1700 in Biological Samples

Introduction

OM-1700 is a potent small molecule inhibitor of tankyrase 1 (IC50: 127 nM) and tankyrase 2 (IC50: 14 nM), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1] By inhibiting tankyrases, this compound can modulate this pathway, which is often dysregulated in various cancers, particularly colon cancer. The compound has been shown to inhibit the growth of colon cancer cell lines.[1] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development.

This document provides detailed protocols for the quantitative analysis of this compound in biological samples such as plasma, serum, and urine, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for small molecule quantification.[2][3][4] Additionally, a general overview of an immunoassay-based approach is discussed as a potential alternative.

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[2][3] The following protocol is a recommended starting point for the analysis of this compound and should be optimized and validated according to regulatory guidelines (e.g., FDA, EMA).

A. Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances such as proteins and phospholipids.[5]

1. Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[4]

-

To 100 µL of biological sample (plasma, serum, or urine), add 300 µL of cold acetonitrile containing a suitable internal standard (IS). A stable isotope-labeled this compound would be the ideal IS.

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water with 0.1% Formic Acid, 10% Acetonitrile).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

-

To 200 µL of biological sample, add a suitable internal standard.

-

Add 1 mL of an appropriate water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample clean-up and can be automated for high-throughput applications.

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) according to the manufacturer's instructions.

-

Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound and the IS with a stronger solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

B. Chromatographic Conditions

-

HPLC System: A UHPLC system is recommended for better resolution and shorter run times.

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) should be optimized to achieve good separation of this compound from matrix components. A typical gradient might be:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

C. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound based on its chemical structure containing basic nitrogen atoms.

-

Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) of this compound and its most abundant product ions (fragment ions) need to be determined by direct infusion of a standard solution into the mass spectrometer. Hypothetical MRM transitions are provided in the table below.

-

Gas Temperatures and Flow Rates: These parameters (e.g., nebulizer gas, drying gas, collision gas) need to be optimized for the specific instrument to achieve maximum sensitivity.

D. Quantitative Data Summary

The following table presents hypothetical but typical quantitative parameters for an LC-MS/MS method for this compound. These values must be established during method validation.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | ± 15% |

| Recovery | 85 - 115% |

| Matrix Effect | Minimal and compensated by IS |

| Hypothetical MRM Transition (Quantifier) | m/z [M+H]+ → product ion 1 |

| Hypothetical MRM Transition (Qualifier) | m/z [M+H]+ → product ion 2 |

| Internal Standard (IS) | Stable Isotope Labeled this compound |

II. Immunoassay-Based Method (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) could be developed as an alternative, high-throughput method for the detection of this compound.[6] This would require the generation of monoclonal or polyclonal antibodies that specifically bind to this compound.

Principle of Competitive ELISA:

-

A known amount of this compound is coated onto the wells of a microplate.

-

The biological sample, along with a primary antibody specific to this compound, is added to the wells.

-

This compound in the sample competes with the coated this compound for binding to the antibody.

-

After incubation and washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured. The signal intensity is inversely proportional to the concentration of this compound in the sample.

While potentially faster for large numbers of samples, developing a specific antibody and validating the assay can be time-consuming and challenging.

III. Visualizations

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

Caption: Simplified Wnt/β-catenin signaling pathway and the role of this compound.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. uab.edu [uab.edu]

- 3. Simple LC-MS/MS Methods Using Core-Shell Octadecylsilyl Microparticulate for the Quantitation of Total and Free Daptomycin in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for OM-1700 in Cancer Research

OM-1700 is a synthetic derivative of Lipid A, the biologically active component of lipopolysaccharide (LPS). As a potent agonist of Toll-like receptor 4 (TLR4), this compound is a powerful immunomodulator with significant applications in cancer research, primarily as a vaccine adjuvant and an activator of the innate immune system to promote anti-tumor responses.[1][2] This document provides detailed application notes and protocols for researchers utilizing this compound in preclinical cancer studies.

Mechanism of Action: TLR4-Mediated Immune Activation

This compound mimics the action of bacterial endotoxins by binding to the TLR4 receptor complex on the surface of innate immune cells, most notably dendritic cells (DCs) and macrophages.[2][3] This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[1] Activated NF-κB then translocates to the nucleus to induce the expression of a wide array of pro-inflammatory genes.[1][3] The key outcomes of this activation are:

-

Activation and Maturation of Dendritic Cells: DCs are the most potent antigen-presenting cells (APCs). Upon activation by this compound, they upregulate co-stimulatory molecules (e.g., CD80, CD86) and mature, enhancing their ability to process and present tumor-associated antigens to naïve T cells.[4][5]

-

Pro-inflammatory Cytokine Production: Activated immune cells release a storm of cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[6][7] These cytokines help to shape the tumor microenvironment, promoting the recruitment and activation of other immune cells and driving a robust anti-tumor immune response.[1]

-

Enhanced T Cell Priming: The combination of mature DCs and a pro-inflammatory cytokine milieu leads to the effective priming and differentiation of tumor-specific CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs), which are essential for tumor cell killing.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for TLR4 agonist activity in cancer research models. Note that specific values for this compound may vary and should be determined empirically. The data presented here is based on studies using LPS, a well-characterized TLR4 agonist that serves as a benchmark for this compound's activity.

Table 1: In Vitro Dendritic Cell (DC) Activation by TLR4 Agonist

| Parameter | Value | Cell Type | Conditions | Reference |

|---|---|---|---|---|

| IL-6 Release (EC50) | ~0.01 µg/mL | Monocyte-derived DCs | 24-hour stimulation | [8] |

| TNF-α Release (EC50) | ~0.005 µg/mL | Monocyte-derived DCs | 24-hour stimulation | [8] |

| % TNF-α Positive Cells | >80% | Monocytes | 24-hour stimulation (PMA) | [7] |

| % IL-6 Positive Cells | >70% | Monocytes | 24-hour stimulation (PMA) |[7] |

Table 2: In Vivo Anti-Tumor Efficacy (Representative Cancer Vaccine Adjuvant)

| Treatment Group | Median Disease-Free Survival | Median Overall Survival | Model | Reference |

|---|---|---|---|---|

| Vaccine + Adjuvant | 33.51 months | 35.55 months | Resectable Pancreatic Adenocarcinoma | [9] |

| Vaccine Alone | 13.90 months | 23.59 months | Resectable Pancreatic Adenocarcinoma | [9] |

| Vaccine + Adjuvant (HR) | 0.52 (p < 0.01) | - | Stage III/IV Resected Melanoma |[10] |

Experimental Protocols

Protocol 1: In Vitro Activation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol details the generation of human mo-DCs and their subsequent activation with this compound to assess cytokine production and maturation marker upregulation.

Methodology:

-

Isolation of Monocytes:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Isolate CD14+ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.[11] Assess purity by flow cytometry.

-

-

Differentiation of mo-DCs:

-

Culture the purified CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).

-

Incubate for 5-6 days at 37°C in a 5% CO2 incubator. Replace half of the medium with fresh, cytokine-containing medium on day 3.[11]

-

-

Activation with this compound:

-

On day 6, harvest the immature mo-DCs.

-

Resuspend the cells in fresh medium and plate them in a 24-well plate.

-

Add this compound at various concentrations (e.g., a dose-response from 0.001 to 1 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS at 100 ng/mL).

-

Incubate for 24 hours.[8]

-

-

Analysis:

-

Cytokine Measurement: Centrifuge the plates and collect the supernatants. Measure the concentration of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[6]

-

Flow Cytometry: Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers such as CD80, CD86, HLA-DR, and CD83 to assess maturation status. Analyze using a flow cytometer.[5][11]

-

Protocol 2: In Vivo Evaluation of this compound as a Vaccine Adjuvant in a Syngeneic Mouse Tumor Model

This protocol describes a general workflow to test the efficacy of this compound as an adjuvant in a therapeutic cancer vaccine setting using a subcutaneous tumor model.[12][13]

Methodology:

-

Tumor Implantation:

-

Culture a suitable syngeneic tumor cell line (e.g., B16-OVA melanoma cells for C57BL/6 mice).

-

On Day 0, inject 1 x 10^5 to 1 x 10^6 tumor cells subcutaneously into the flank of the mice.[12]

-

-

Treatment Protocol:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle, Antigen alone, this compound alone, Antigen + this compound).

-

Prepare the therapeutic vaccine by mixing a tumor-associated antigen (e.g., a specific peptide like OVA, or irradiated tumor cells) with this compound (dose range to test: 1-50 µg per mouse).

-

Administer the treatment (e.g., via subcutaneous or intraperitoneal injection) on specified days (e.g., Day 7, 14, and 21).

-

-

Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers three times per week. Monitor animal weight and health status.

-

At the study endpoint, euthanize the mice.

-

Tumor Analysis: Excise tumors and record their final weight. A portion of the tumor can be processed to analyze the composition of tumor-infiltrating lymphocytes (TILs) by flow cytometry.[14][15]

-

Systemic Immune Response: Harvest spleens and prepare single-cell suspensions. Perform an ELISpot or intracellular cytokine staining assay to quantify the frequency of antigen-specific T cells that produce IFN-γ.[16]

-

References

- 1. The role of TLR-4 in chemoresistance of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-Like Receptor 4 Activation in Cancer Progression and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of TLR4 signaling promotes gastric cancer progression by inducing mitochondrial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a Dendritic Cell and CD4+ T Cell Restimulation Assay Contributing to the Immunogenicity Risk Evaluation of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dendritic Cell Activation Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Melanoma Vaccines: Comparing Novel Adjuvant Treatments in High-Risk Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]

- 14. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: OM-1700 for the Study of the Toll-like Receptor 4 (TLR4) Signaling Pathway

Introduction

OM-1700 is a novel, synthetic, small-molecule agonist of Toll-like Receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. TLR4 is crucial for recognizing pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria, as well as damage-associated molecular patterns (DAMPs) released from damaged host cells.[1] Activation of the TLR4 signaling pathway triggers a cascade of intracellular events, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are essential for orchestrating an effective immune response.[2] Consequently, TLR4 has emerged as a significant therapeutic target for vaccine adjuvants, cancer immunotherapy, and for the modulation of inflammatory diseases.[1][3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying the TLR4 signaling pathway.

Mechanism of Action

This compound selectively binds to the myeloid differentiation factor 2 (MD-2) co-receptor, which is associated with TLR4 on the cell surface. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of intracellular adaptor proteins. TLR4 signaling proceeds through two primary downstream pathways:

-

MyD88-dependent pathway: This pathway is initiated by the recruitment of the TIRAP (MAL) and MyD88 adaptor proteins to the activated TLR4 receptor complex. This leads to the activation of IRAK kinases and the TRAF6 E3 ubiquitin ligase, culminating in the activation of the IKK complex. The IKK complex then phosphorylates and degrades IκB, releasing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

-

TRIF-dependent pathway: Following endocytosis of the TLR4 complex, the TRAM and TRIF adaptor proteins are recruited. This pathway leads to the activation of the TBK1 and IKKε kinases, which phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α/β). The TRIF pathway can also lead to a delayed activation of NF-κB.[2]

By activating both pathways, this compound serves as a powerful tool to investigate the intricate signaling network governed by TLR4.

Data Presentation

The following tables summarize the key performance characteristics of this compound in various in vitro assays.

Table 1: In Vitro Activity of this compound

| Parameter | Human Cells | Murine Cells |

|---|---|---|

| Binding Affinity (Kd) to MD-2 | 150 nM | 210 nM |

| Cell Line | HEK-Blue™ hTLR4 | J774A.1 |

| EC50 for NF-κB Activation | 250 ng/mL | 300 ng/mL |

Table 2: this compound Induced Cytokine Production in Human PBMCs

| Cytokine | Concentration (pg/mL) at 1 µg/mL this compound |

|---|---|

| TNF-α | 2500 ± 350 |

| IL-6 | 4000 ± 500 |

| IL-1β | 800 ± 120 |

| IFN-β | 600 ± 90 |

Table 3: Upregulation of Co-stimulatory Molecules on Murine Dendritic Cells

| Marker | % Positive Cells (Vehicle) | % Positive Cells (1 µg/mL this compound) |

|---|---|---|

| CD80 | 15% | 75% |

| CD86 | 20% | 85% |

| MHC Class II | 40% | 90% |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on TLR4 signaling.

Protocol 1: In Vitro Stimulation of Macrophages and Cytokine Quantification by ELISA

Objective: To quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages in response to this compound stimulation.

Materials:

-

Murine macrophage cell line (e.g., J774A.1 or RAW 264.7)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO, then diluted in sterile PBS)

-

LPS (positive control)

-

Sterile PBS (vehicle control)

-

96-well cell culture plates

-

ELISA kits for murine TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Stimulation: Prepare serial dilutions of this compound (e.g., 10 µg/mL to 1 ng/mL) in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions, LPS (100 ng/mL), or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: Analysis of Dendritic Cell Maturation by Flow Cytometry

Objective: To assess the upregulation of co-stimulatory molecules (CD80, CD86) on dendritic cells (DCs) following stimulation with this compound.

Materials:

-

Bone marrow-derived dendritic cells (BMDCs), generated from mouse bone marrow

-

Complete RPMI-1640 medium

-

This compound

-

LPS (positive control)

-

6-well cell culture plates

-

FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD11c, anti-CD80, anti-CD86, anti-MHC Class II, and corresponding isotype controls.

Procedure:

-

Cell Seeding and Stimulation: Plate immature BMDCs in 6-well plates at 1 x 10^6 cells/mL. Stimulate with this compound (1 µg/mL), LPS (100 ng/mL), or vehicle for 24 hours.

-

Cell Harvesting: Gently scrape and collect the cells. Wash once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of FACS buffer. Add the fluorescently labeled antibodies at their predetermined optimal concentrations. Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1 mL of FACS buffer.

-

Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the CD11c-positive population. Analyze the expression levels (Mean Fluorescence Intensity or % positive) of CD80, CD86, and MHC Class II compared to the vehicle and isotype controls.

Logical Relationships and Downstream Effects

The activation of TLR4 by this compound initiates a cascade of events that bridge the innate and adaptive immune systems. This relationship is crucial for applications such as vaccine adjuvancy and cancer immunotherapy.

This compound is a valuable pharmacological tool for researchers studying the innate immune system. Its specific agonistic activity on the TLR4 signaling pathway allows for the detailed investigation of downstream events, including NF-κB and IRF3 activation, cytokine production, and antigen-presenting cell maturation. The protocols outlined in this document provide a solid foundation for utilizing this compound to explore the multifaceted roles of TLR4 in health and disease, and to aid in the development of novel immunotherapies and vaccine adjuvants.

References

- 1. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]

- 2. Adjuvant activity of a small molecule TLR4 agonist discovered via structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A TLR4 Agonist Induces Osteosarcoma Regression by Inducing an Antitumor Immune Response and Reprogramming M2 Macrophages to M1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Efficacy Studies of OM-1700, a Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical efficacy studies of OM-1700, a potent inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). The primary mechanism of action of this compound is the suppression of the Wnt/β-catenin signaling pathway, a critical driver in various cancers, particularly colorectal cancer.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] They play a crucial role in the Wnt/β-catenin signaling pathway by targeting AXIN for degradation. AXIN is a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrase activity, this compound stabilizes AXIN levels, which in turn promotes the degradation of β-catenin.[2][3][4] This prevents the translocation of β-catenin to the nucleus and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2][3]

Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the point of intervention for this compound.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Tankyrase 1 | 127 nM | [5] |

| IC50 | Tankyrase 2 | 14 nM | [5] |

| GI50 | COLO 320DM | 650 nM | [5] |

Experimental Protocols for Efficacy Studies

In Vitro Efficacy Studies

Objective: To determine the anti-proliferative and mechanistic effects of this compound in colon cancer cell lines. The COLO 320DM cell line is a recommended model due to its known sensitivity to tankyrase inhibitors.[5][6]

1. Cell Proliferation Assay (MTS/MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Seed COLO 320DM cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) in triplicate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

2. Wnt/β-catenin Reporter Assay (TOP/FOPFlash Assay)

Principle: This luciferase-based reporter assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.[7][8]

Protocol:

-

Seed HEK293T or COLO 320DM cells in a 24-well plate.

-

Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (TOPFlash) and a Renilla luciferase control plasmid for normalization. A FOPFlash plasmid with mutated TCF/LEF binding sites should be used as a negative control.

-

After 24 hours, treat the cells with various concentrations of this compound.

-

For cell lines with low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or a GSK3β inhibitor (e.g., CHIR99021) to induce reporter activity.[7][8]

-

After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TCF/LEF reporter activity.

3. Western Blot Analysis

Principle: To detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Protocol:

-

Treat COLO 320DM cells with this compound at various concentrations for 24-48 hours.

-

Lyse the cells and determine the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against AXIN1, AXIN2, total β-catenin, and active β-catenin (non-phosphorylated). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy Study: Colon Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of colon cancer.

Animal Model: Female athymic nude mice (4-6 weeks old).

Cell Line: COLO 320DM human colon cancer cells.

Protocol:

-

Subcutaneously inject 5 x 10^6 COLO 320DM cells in a mixture of media and Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80).

-

Administer this compound orally once or twice daily at various doses (e.g., 10, 30, 100 mg/kg). The control group should receive the vehicle only.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for 21-28 days or until tumors in the control group reach a predetermined endpoint.

-